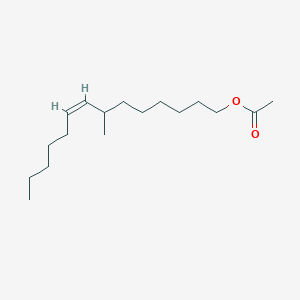

7-Methyl-Z-tetradecen-1-ol acetate

Description

Properties

Molecular Formula |

C17H32O2 |

|---|---|

Molecular Weight |

268.4 g/mol |

IUPAC Name |

[(Z)-7-methyltetradec-8-enyl] acetate |

InChI |

InChI=1S/C17H32O2/c1-4-5-6-7-10-13-16(2)14-11-8-9-12-15-19-17(3)18/h10,13,16H,4-9,11-12,14-15H2,1-3H3/b13-10- |

InChI Key |

IUOFQMYQDUARQU-RAXLEYEMSA-N |

SMILES |

CCCCCC=CC(C)CCCCCCOC(=O)C |

Isomeric SMILES |

CCCCC/C=C\C(C)CCCCCCOC(=O)C |

Canonical SMILES |

CCCCCC=CC(C)CCCCCCOC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Characterization of 7-Methyl-Z-tetradecen-1-ol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-Z-tetradecen-1-ol acetate (B1210297) is a fatty acyl derivative with a range of biological activities.[1] This technical guide provides an in-depth overview of the discovery, isolation, synthesis, and characterization of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the fields of natural product chemistry, chemical ecology, and drug development. While initially identified in various plant species, its synthesis allows for the production of larger quantities for further investigation. This document will detail both the extraction from natural sources and synthetic routes, providing a comprehensive resource for obtaining and studying 7-Methyl-Z-tetradecen-1-ol acetate.

Chemical and Physical Properties

7-Methyl-Z-tetradecen-1-ol acetate is a C17 fatty alcohol ester. Its key chemical and physical properties are summarized in the table below.[2]

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₂O₂ | PubChem[2] |

| Molecular Weight | 268.4 g/mol | PubChem[2] |

| IUPAC Name | [(Z)-7-methyltetradec-8-enyl] acetate | PubChem[2] |

| CAS Number | 959269-58-0 | PlantaeDB[3] |

| XlogP | 6.2 | PubChem[2] |

| Appearance | (Not specified, likely an oil) | N/A |

| Boiling Point | (Not specified) | N/A |

| Solubility | Insoluble in water, soluble in organic solvents | General chemical principles |

Discovery in Natural Sources

7-Methyl-Z-tetradecen-1-ol acetate has been identified as a component in the extracts of several plant species. The initial discoveries were primarily made through the use of gas chromatography-mass spectrometry (GC-MS) analysis of plant essential oils and solvent extracts.

Known Natural Occurrences:

-

Mentha viridis (Spearmint): Identified in the methanolic extract of the leaves.[4]

-

Cinnamomum camphora : Found in methanolic extracts.[1]

-

Urginea callus cultures : Detected in callus culture extracts.[1]

-

Dalbergia granadillo (Rosewood) : Identified as a constituent.[1]

-

Premna serratifolia : A structurally similar isomer, E-8-Methyl-9-tetradecen-1-ol acetate, has been identified in the ethanolic leaf extract, suggesting the potential for related isomers in this genus.

Isolation from Natural Sources: A Representative Protocol

While specific, detailed isolation protocols for 7-Methyl-Z-tetradecen-1-ol acetate are not extensively published, a general procedure can be formulated based on its chemical properties and established methods for isolating medium-polarity compounds from plant matrices. The following is a representative protocol for the isolation of 7-Methyl-Z-tetradecen-1-ol acetate from Mentha viridis.

Experimental Protocol: Isolation from Mentha viridis

1. Plant Material and Extraction:

-

Fresh leaves of Mentha viridis (1 kg) are collected, washed, and shade-dried.

-

The dried leaves are coarsely powdered.

-

The powdered material is subjected to Soxhlet extraction with methanol (B129727) (3 L) for 24 hours.

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

2. Fractionation:

-

The crude methanolic extract is suspended in water (500 mL) and partitioned successively with n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (3 x 500 mL).

-

Based on the non-polar nature of the target compound, the n-hexane and chloroform fractions are expected to contain 7-Methyl-Z-tetradecen-1-ol acetate. These fractions are concentrated separately.

3. Column Chromatography:

-

The n-hexane fraction (showing the most promising preliminary GC-MS results) is subjected to column chromatography over silica (B1680970) gel (60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fractions of 50 mL each are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (95:5) and visualized with an anisaldehyde-sulfuric acid spray reagent.

-

Fractions with similar TLC profiles are pooled and concentrated.

4. Preparative TLC/HPLC:

-

The pooled fractions containing the compound of interest are further purified by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure 7-Methyl-Z-tetradecen-1-ol acetate.

Chemical Synthesis

Chemical synthesis provides a reliable and scalable method for obtaining 7-Methyl-Z-tetradecen-1-ol acetate. The Wittig reaction is a key transformation in the synthesis of this and related long-chain unsaturated compounds, allowing for the stereoselective formation of the Z-double bond.

Synthetic Strategy: Z-Selective Wittig Reaction

A plausible synthetic route involves the Wittig reaction between a C7 aldehyde and a C7 phosphonium (B103445) ylide.

Key Starting Materials:

-

7-Bromoheptan-1-ol

-

A strong base (e.g., n-butyllithium)

-

Acetic anhydride (B1165640)

Experimental Protocol: Synthesis via Wittig Reaction

Step 1: Synthesis of the Phosphonium Salt

-

A solution of 7-bromoheptan-1-ol (1 equivalent) and triphenylphosphine (1.1 equivalents) in acetonitrile (B52724) is refluxed for 24 hours.

-

The reaction mixture is cooled to room temperature, and the resulting white precipitate of the phosphonium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: The Wittig Reaction

-

The phosphonium salt (1 equivalent) is suspended in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon) and cooled to -78°C.

-

n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour to form the ylide.

-

A solution of heptanal (1 equivalent) in anhydrous THF is then added dropwise at -78°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

Step 3: Acetylation

-

The crude 7-methyl-Z-tetradecen-1-ol is dissolved in pyridine (B92270) and cooled to 0°C.

-

Acetic anhydride (1.5 equivalents) is added dropwise, and the mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched with water and extracted with diethyl ether.

-

The organic layer is washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel (n-hexane:ethyl acetate gradient) to afford pure 7-Methyl-Z-tetradecen-1-ol acetate.

Analytical Characterization

The structure and purity of 7-Methyl-Z-tetradecen-1-ol acetate are confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for the identification and quantification of 7-Methyl-Z-tetradecen-1-ol acetate in complex mixtures.

Representative GC-MS Parameters:

| Parameter | Value |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 10 min |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-500 amu |

Expected Mass Spectrum:

The EI mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 268, along with characteristic fragmentation patterns for long-chain acetates, including a prominent peak at m/z 43 (CH₃CO)⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the unambiguous structural elucidation of 7-Methyl-Z-tetradecen-1-ol acetate, particularly for confirming the position of the methyl group and the stereochemistry of the double bond.

Expected NMR Data (in CDCl₃):

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.3 | m | Olefinic protons (-CH=CH-) | |

| ~4.05 | t | -CH₂-OAc | |

| ~2.04 | s | -O-C(=O)-CH₃ | |

| ~1.2-1.4 | m | Methylene protons (-CH₂-) | |

| ~0.9 | d | -CH(CH₃)- | |

| ~0.88 | t | Terminal methyl (-CH₂-CH₃) |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| ~171.2 | -C=O | |

| ~130 | Olefinic carbons (-CH=CH-) | |

| ~64.7 | -CH₂-OAc | |

| ~20-40 | Methylene and methine carbons | |

| ~21.0 | -O-C(=O)-CH₃ | |

| ~14.1 | Terminal methyl (-CH₂-CH₃) | |

| ~19.5 | Methyl group (-CH(CH₃)-) |

(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.)

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, synthesis, and characterization of 7-Methyl-Z-tetradecen-1-ol acetate. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers working with this and related compounds. The combination of isolation from natural sources and chemical synthesis offers versatile approaches for obtaining this molecule for further investigation into its biological activities and potential applications. As research in this area continues, the development of more efficient and scalable synthetic routes and a deeper understanding of its biological roles are anticipated.

References

Unveiling the Botanical Origins of 7-Methyl-Z-tetradecen-1-ol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrences of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297) in the plant kingdom. This fatty acid derivative, while also recognized as an insect pheromone, has been identified in various plant species, suggesting potential endogenous roles and applications. This document summarizes the known botanical sources, presents detailed experimental protocols for its identification, and proposes a plausible biosynthetic pathway within plants.

Botanical Sources of 7-Methyl-Z-tetradecen-1-ol Acetate

7-Methyl-Z-tetradecen-1-ol acetate has been identified as a component of the essential oils and extracts of several plant species. While its presence is confirmed, quantitative data on the concentration of this specific compound in these plants are not extensively available in current literature. The identified plant sources are listed below.

Table 1: Plant Sources of 7-Methyl-Z-tetradecen-1-ol Acetate

| Plant Species | Family | Plant Part Analyzed | Analytical Method | Reference |

| Cinnamomum camphora | Lauraceae | Leaves | GC-MS | [1] |

| Mentha viridis (Spearmint) | Lamiaceae | Leaves | GC-MS | [2] |

| Dalbergia granadillo (Rosewood) | Fabaceae | Not Specified | Not Specified | [3] |

| Urginea sp. callus culture | Asparagaceae | Callus Culture | Not Specified | [3] |

It is important to note that a related isomer, E-8-Methyl-9-tetradecen-1-ol acetate, has been identified in Premna serratifolia through GC-MS analysis of an ethanolic leaf extract.

Proposed Biosynthetic Pathway

The biosynthesis of 7-Methyl-Z-tetradecen-1-ol acetate in plants is hypothesized to follow the general pathways of fatty acid synthesis, with modifications to introduce the characteristic methyl branch and unsaturation. The proposed pathway begins with a branched-chain amino acid precursor, which provides the initial carbon skeleton.

The pathway likely initiates with a branched-chain primer such as isobutyryl-CoA or isovaleryl-CoA, derived from the catabolism of valine or leucine, respectively. This primer undergoes sequential condensation reactions with malonyl-CoA, catalyzed by the fatty acid synthase (FAS) complex, to elongate the carbon chain. Desaturation at the Z-position is introduced by a specific desaturase enzyme. The resulting fatty acid is then reduced to the corresponding alcohol, which is subsequently acetylated to yield 7-Methyl-Z-tetradecen-1-ol acetate.

Caption: Proposed biosynthetic pathway for 7-Methyl-Z-tetradecen-1-ol acetate in plants.

Experimental Protocols for Identification

The identification of 7-Methyl-Z-tetradecen-1-ol acetate in plant matrices is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The following provides a general methodology for the extraction and analysis of this compound from plant tissues.

Sample Preparation and Extraction

-

Harvesting and Preparation: Fresh plant material (e.g., leaves) should be harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then lyophilized (freeze-dried) and ground into a fine powder.

-

Solvent Extraction:

-

A known mass of the powdered plant material (e.g., 1-5 g) is subjected to solvent extraction. A non-polar solvent such as hexane (B92381) or a moderately polar solvent like dichloromethane (B109758) is suitable for extracting fatty acid derivatives.

-

The extraction can be performed by maceration, sonication, or Soxhlet extraction to ensure efficient recovery of the target compound.

-

The resulting extract is filtered to remove solid plant debris.

-

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

GC-MS Analysis

-

Sample Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of the target compound, derivatization may be performed. A common method is silylation, where the extract is treated with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert any free hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for analysis.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the extract. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C).

-

Injector: The sample is introduced into the GC via a split/splitless injector.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Scan Range: The mass spectrometer is set to scan a mass range that includes the molecular ion and characteristic fragments of the target compound (e.g., m/z 50-550).

-

-

Compound Identification: The identification of 7-Methyl-Z-tetradecen-1-ol acetate is based on two criteria:

-

Retention Time: The retention time of the peak in the sample chromatogram is compared to that of an authentic standard of 7-Methyl-Z-tetradecen-1-ol acetate run under the same conditions.

-

Mass Spectrum: The mass spectrum of the sample peak is compared to the mass spectrum of the authentic standard and to reference spectra in mass spectral libraries (e.g., NIST, Wiley).

-

Caption: General experimental workflow for the identification of 7-Methyl-Z-tetradecen-1-ol acetate.

References

7-Methyl-Z-tetradecen-1-ol acetate in Cinnamomum camphora Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a bioactive compound identified in Cinnamomum camphora extracts. The document covers its chemical properties, known biological activities, and detailed experimental protocols for its extraction and analysis, based on current scientific literature. Quantitative data are summarized, and a key signaling pathway potentially modulated by this compound is visualized.

Introduction

Cinnamomum camphora (L.) J.Presl, commonly known as the camphor (B46023) tree, is a rich source of various bioactive compounds.[1] While essential oils from C. camphora are well-studied, non-volatile components in solvent extracts also contribute significantly to its pharmacological profile. Among these is 7-Methyl-Z-tetradecen-1-ol acetate, a fatty acyl derivative that has garnered interest for its diverse biological activities. This compound has been identified in methanolic and hydroalcoholic extracts of C. camphora and is associated with anticancer, anti-inflammatory, hepatoprotective, and antifungal properties.[2][3] This guide aims to consolidate the available technical information on this compound for research and development purposes.

Chemical and Physical Properties

7-Methyl-Z-tetradecen-1-ol acetate is a long-chain fatty alcohol ester. Its structure, featuring a methyl group at the 7th position and a cis-double bond at the 8th position, is crucial for its biological function.

| Property | Value |

| IUPAC Name | [(Z)-7-methyltetradec-8-enyl] acetate |

| Molecular Formula | C₁₇H₃₂O₂ |

| Molecular Weight | 268.40 g/mol |

| XlogP | 6.20 |

| InChI Key | IUOFQMYQDUARQU-RAXLEYEMSA-N |

Quantitative Analysis of 7-Methyl-Z-tetradecen-1-ol acetate in Cinnamomum camphora

While several studies have qualitatively identified 7-Methyl-Z-tetradecen-1-ol acetate in Cinnamomum camphora extracts, comprehensive quantitative data remains limited in the available literature. The compound is often reported as a component of a complex mixture, with its relative abundance noted.

| Extract Type | Plant Part | Relative Abundance/Concentration | Reference |

| Methanolic Extract | Not Specified | Moderate ratio | [3] |

| Hydroalcoholic Extract | Leaves | 2.38% of total identified constituents | [4] |

Note: The reported percentages represent the relative peak area in a GC-MS chromatogram and are not absolute concentrations.

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and analysis of 7-Methyl-Z-tetradecen-1-ol acetate from Cinnamomum camphora. These protocols are synthesized from standard practices for similar compounds, as specific detailed methods for this exact molecule are not extensively published.

Extraction and Fractionation

This protocol describes a general method for obtaining a fraction enriched with 7-Methyl-Z-tetradecen-1-ol acetate from C. camphora leaves.

Objective: To extract and fractionate compounds from C. camphora leaves to isolate a fraction containing 7-Methyl-Z-tetradecen-1-ol acetate.

Materials:

-

Dried and powdered Cinnamomum camphora leaves

-

Methanol (B129727) (analytical grade)

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (analytical grade)

-

Deionized water

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Extraction:

-

Place 100 g of dried, powdered C. camphora leaves into a cellulose (B213188) thimble.

-

Perform a Soxhlet extraction with 500 mL of methanol for 8-12 hours. Alternatively, use ultrasound-assisted extraction by suspending the powder in methanol (1:10 w/v) and sonicating for 3 cycles of 30 minutes each.

-

Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude methanol extract in 200 mL of a methanol-water mixture (9:1 v/v).

-

Perform liquid-liquid partitioning in a separatory funnel by sequentially extracting the suspension with:

-

Hexane (3 x 150 mL) to remove non-polar compounds. Discard the hexane fraction.

-

Ethyl acetate (3 x 150 mL) to extract compounds of intermediate polarity, including 7-Methyl-Z-tetradecen-1-ol acetate.

-

-

Collect the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction using a rotary evaporator to yield the enriched fraction.

-

Chromatographic Purification

This protocol outlines a general column chromatography procedure for the purification of 7-Methyl-Z-tetradecen-1-ol acetate from the enriched fraction.

Objective: To purify 7-Methyl-Z-tetradecen-1-ol acetate from the enriched ethyl acetate fraction.

Materials:

-

Enriched ethyl acetate fraction from section 4.1

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass column

-

Fraction collector

-

TLC plates (silica gel 60 F254)

-

Anisaldehyde-sulfuric acid staining reagent

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Wash the column with hexane until the silica bed is stable.

-

-

Sample Loading:

-

Dissolve the dried enriched fraction in a minimal amount of hexane.

-

Adsorb the dissolved sample onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dried powder onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a fixed volume (e.g., 15 mL).

-

Monitor the fractions by TLC using a hexane:ethyl acetate (e.g., 9:1) mobile phase.

-

Visualize the spots under UV light (254 nm) and by staining with anisaldehyde-sulfuric acid reagent followed by heating.

-

Pool the fractions containing the purified compound based on the TLC profile.

-

-

Final Concentration:

-

Concentrate the pooled fractions using a rotary evaporator to obtain the purified 7-Methyl-Z-tetradecen-1-ol acetate.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the identification and semi-quantitative analysis of 7-Methyl-Z-tetradecen-1-ol acetate.

Objective: To identify and analyze 7-Methyl-Z-tetradecen-1-ol acetate in C. camphora extracts.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column: DB-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 10 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-550.

Sample Preparation:

-

Dissolve the extract or purified fraction in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

Identification:

-

The identification of 7-Methyl-Z-tetradecen-1-ol acetate is based on the comparison of its retention time and mass spectrum with those of a commercial standard or by matching the mass spectrum with a reference library (e.g., NIST).

Biological Activities and Potential Mechanism of Action

7-Methyl-Z-tetradecen-1-ol acetate has been reported to exhibit several biological activities, including anti-inflammatory and hepatoprotective effects.[2][3] These effects are attributed to its interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2) and lipoxin A4 receptors.[3]

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive molecules, Keap1 releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

While the direct interaction of 7-Methyl-Z-tetradecen-1-ol acetate with this pathway requires further investigation, its reported association suggests a potential mechanism for its antioxidant and anti-inflammatory properties.

Conclusion

7-Methyl-Z-tetradecen-1-ol acetate is a promising bioactive compound found in Cinnamomum camphora extracts with a range of reported pharmacological activities. This technical guide provides a consolidated resource for researchers, summarizing the current knowledge and presenting detailed experimental protocols to facilitate further investigation. Future research should focus on validating and quantifying the presence of this compound in various C. camphora chemotypes, as well as elucidating the precise molecular mechanisms underlying its biological effects.

References

- 1. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 7-Methyl-Z-tetradecen-1-ol acetate | Benchchem [benchchem.com]

- 4. In-silico based discovery of potential Keap1 inhibitors using the strategies of pharmacophore screening, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

Identification of 7-Methyl-Z-tetradecen-1-ol acetate in Dalbergia granadillo: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the identification of the bioactive compound 7-Methyl-Z-tetradecen-1-ol acetate (B1210297) in the heartwood of Dalbergia granadillo, commonly known as rosewood. The presence of this compound was confirmed through advanced analytical techniques, and it is noted for its potential therapeutic effects, including heat-clearing and cough-relieving properties.[1] This document provides a summary of the analytical methods employed and the available data, serving as a resource for further research and development.

Quantitative Data Summary

While the primary research confirming the presence of 7-Methyl-Z-tetradecen-1-ol acetate in Dalbergia granadillo did not provide specific quantitative data such as concentration or relative abundance, its identification was established through rigorous qualitative analysis. The compound was detected as a constituent of the volatile organic compounds released from the wood.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Presence in Dalbergia granadillo | Analytical Method(s) |

| 7-Methyl-Z-tetradecen-1-ol acetate | C₁₇H₃₂O₂ | 268.44 | Identified | GC-MS, TDS-GC-MS, PY-GC-MS |

Experimental Protocols

The identification of 7-Methyl-Z-tetradecen-1-ol acetate in Dalbergia granadillo was accomplished using a combination of thermal desorption and gas chromatography-mass spectrometry techniques. The following is a detailed description of the methodologies based on the available literature.[1]

Sample Preparation

-

Material Sourcing: Heartwood of Dalbergia granadillo was obtained.

-

Pulverization: The wood samples were pulverized into a fine powder to increase the surface area for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of the chemical constituents of the Dalbergia granadillo powder was performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile and semi-volatile compounds in a sample and provides detailed mass spectra for their identification.

-

Instrumentation: An Agilent GC-MS 7890B with a 5977A mass spectrometer was utilized.

-

Gas Chromatography (GC) Conditions:

-

Temperature Program: The oven temperature was initiated at 50°C, then ramped up to 250°C at a rate of 8°C per minute. Following this, the temperature was increased to 300°C at a rate of 5°C per minute.

-

-

Mass Spectrometry (MS) Conditions:

-

Scan Mass Range: 30-600 atomic mass units (amu).

-

Ionization Voltage: 70 eV.

-

Ionization Current: 150 µA (Electron Ionization - EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Compound Identification: The identification of 7-Methyl-Z-tetradecen-1-ol acetate was achieved by comparing the resulting mass spectrum with the NIST14.L spectral library.

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TDS-GC-MS)

This technique was employed for the qualitative analysis of the volatile compounds from the powdered wood sample.

-

Thermal Desorption: The powdered sample was heated to release volatile and semi-volatile organic compounds.

-

Gas Chromatography and Mass Spectrometry: The desorbed compounds were then introduced into the GC-MS system for separation and identification, following the parameters outlined in the GC-MS Analysis section. A total of 73 peaks were isolated, and 40 compounds were identified using this method.[1]

Pyrolysis-Gas Chromatography-Mass Spectrometry (PY-GC-MS)

To analyze the chemical composition under thermal decomposition, PY-GC-MS was used.

-

Pyrolysis: The Dalbergia granadillo powder was subjected to high temperatures in the absence of oxygen, causing it to break down into smaller, volatile fragments.

-

GC-MS Analysis: The resulting pyrolytic products were then analyzed using the GC-MS system as described above.

Visualized Experimental Workflow

Caption: Experimental workflow for the identification of 7-Methyl-Z-tetradecen-1-ol acetate.

References

The Biosynthetic Pathway of 7-Methyl-Z-tetradecen-1-ol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-Z-tetradecen-1-ol acetate (B1210297) is a methyl-branched monounsaturated fatty alcohol acetate with noted biological activities. While its chemical synthesis has been explored, the natural biosynthetic pathway of this compound is not fully elucidated in existing literature. This technical guide synthesizes current knowledge on insect pheromone biosynthesis to propose a plausible enzymatic pathway for 7-Methyl-Z-tetradecen-1-ol acetate. The proposed pathway commences with precursors from primary metabolism and proceeds through fatty acid synthesis with methyl-branching, desaturation, reduction, and acetylation. This guide also provides detailed experimental protocols for researchers seeking to investigate and verify this proposed pathway, along with structured data presentation and visualizations to facilitate comprehension and further research.

Proposed Biosynthetic Pathway

The biosynthesis of 7-Methyl-Z-tetradecen-1-ol acetate is hypothesized to originate from standard fatty acid metabolism, with key modifications to introduce the characteristic methyl branch and the Z-configured double bond. The pathway can be dissected into four principal stages:

-

Chain Initiation and Elongation with Methyl-Branching: The biosynthesis is likely initiated by a specialized Fatty Acid Synthase (FAS) complex. Unlike the typical initiation with acetyl-CoA, the formation of the 7-methyltetradecanoyl backbone is proposed to involve the incorporation of a methyl-branched precursor. This can occur either through a methyl-branched starter unit or the substitution of a malonyl-CoA with a methylmalonyl-CoA extender unit during chain elongation.

-

Desaturation: Following the synthesis of the saturated 7-methyltetradecanoyl-CoA, a specific fatty acyl-CoA desaturase introduces a double bond. To achieve the Z-configuration at the 8th position, a Δ8-desaturase is required. This enzyme would act on the 7-methyltetradecanoyl-CoA substrate to form (Z)-7-methyltetradecenoyl-CoA.

-

Reduction: The resulting unsaturated fatty acyl-CoA is then reduced to its corresponding alcohol by a fatty acyl-CoA reductase (FAR). This enzymatic step converts (Z)-7-methyltetradecenoyl-CoA to 7-Methyl-Z-tetradecen-1-ol.

-

Acetylation: The final step in the pathway is the esterification of the fatty alcohol. An acetyl-CoA:fatty alcohol acetyltransferase (AT) catalyzes the transfer of an acetyl group from acetyl-CoA to 7-Methyl-Z-tetradecen-1-ol, yielding the final product, 7-Methyl-Z-tetradecen-1-ol acetate.

Visualization of the Proposed Pathway

The following diagram illustrates the proposed biosynthetic route for 7-Methyl-Z-tetradecen-1-ol acetate.

Quantitative Data Summary

As of the compilation of this guide, specific quantitative data for the biosynthetic pathway of 7-Methyl-Z-tetradecen-1-ol acetate are not available in the peer-reviewed literature. Research in this area would need to generate this data. The following table outlines the types of quantitative data that would be crucial for a thorough understanding of the pathway's efficiency and regulation.

| Enzymatic Step | Parameter to Measure | Potential Unit | Significance |

| Fatty Acid Synthase (FAS) | Substrate Specificity (Methylmalonyl-CoA vs. Malonyl-CoA) | kcat/Km | Determines the efficiency of methyl-branch incorporation. |

| Product Distribution | % of total fatty acids | Indicates the yield of the 7-methyltetradecanoyl-CoA precursor. | |

| Δ8-Desaturase | Conversion Rate | % substrate converted | Measures the efficiency of double bond formation. |

| Stereospecificity | Z:E ratio | Determines the isomeric purity of the product. | |

| Fatty Acyl-CoA Reductase (FAR) | Michaelis-Menten kinetics (Km, Vmax) | µM, pmol/min/mg protein | Characterizes the enzyme's affinity for the substrate and its maximum reaction rate. |

| Acetyltransferase (AT) | Specific Activity | nmol/min/mg protein | Quantifies the rate of the final acetylation step. |

Experimental Protocols

To elucidate and validate the proposed biosynthetic pathway, a combination of in vivo and in vitro experimental approaches is necessary.

Protocol 1: In Vivo Radiolabeling Studies to Trace Precursors

Objective: To identify the metabolic precursors of 7-Methyl-Z-tetradecen-1-ol acetate.

Methodology:

-

Preparation of Radiolabeled Precursors: Synthesize or procure radiolabeled potential precursors, such as [1-¹⁴C]propionate, [methyl-¹⁴C]methionine (as a precursor to propionyl-CoA), and [1-¹⁴C]acetate.

-

Administration to the Biological System: Introduce the radiolabeled precursors into the organism or cell culture known to produce the target compound. Administration can be via injection, topical application, or inclusion in the growth medium.

-

Incubation: Allow for a sufficient incubation period for the metabolism of the radiolabeled precursors.

-

Extraction: Extract the total lipids from the biological system using an appropriate organic solvent system (e.g., hexane (B92381) or a chloroform:methanol mixture).

-

Purification and Analysis:

-

Fractionate the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the 7-Methyl-Z-tetradecen-1-ol acetate.

-

Confirm the identity of the isolated compound using gas chromatography-mass spectrometry (GC-MS).[1][2]

-

Quantify the incorporation of radioactivity into the purified compound using liquid scintillation counting or radio-GC.

-

-

Data Interpretation: Significant incorporation of radioactivity from a specific precursor provides strong evidence for its role in the biosynthetic pathway.

Protocol 2: Heterologous Expression and Functional Characterization of Pathway Enzymes

Objective: To identify and characterize the specific enzymes involved in the biosynthesis of 7-Methyl-Z-tetradecen-1-ol acetate.

Methodology:

-

Candidate Gene Identification: Based on the proposed pathway, identify candidate genes for the desaturase, reductase, and acetyltransferase from the transcriptome of the producing organism.

-

Gene Cloning and Expression Vector Construction: Clone the full-length coding sequences of the candidate genes into suitable expression vectors (e.g., for yeast, insect, or bacterial expression systems).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or insect cell lines like Sf9).[3]

-

Functional Assays:

-

Desaturase Assay: Provide the host cells with the putative substrate (e.g., 7-methyltetradecanoic acid or its methyl ester). After incubation, extract the fatty acids, derivatize them to fatty acid methyl esters (FAMEs), and analyze by GC-MS to detect the formation of the desaturated product.

-

Reductase Assay: Prepare cell-free extracts from the transformed host cells. Incubate the extracts with the synthesized (Z)-7-methyltetradecenoyl-CoA and a reducing agent (e.g., NADPH). Analyze the reaction products by GC-MS for the formation of 7-Methyl-Z-tetradecen-1-ol.

-

Acetyltransferase Assay: Incubate cell-free extracts with 7-Methyl-Z-tetradecen-1-ol and acetyl-CoA. Analyze the reaction mixture by GC-MS for the production of 7-Methyl-Z-tetradecen-1-ol acetate.

-

-

Enzyme Kinetics: For functionally active enzymes, perform kinetic studies by varying the substrate concentrations to determine Km and Vmax values.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the experimental validation of the proposed biosynthetic pathway.

Conclusion

The proposed biosynthetic pathway for 7-Methyl-Z-tetradecen-1-ol acetate provides a robust framework for future research. By leveraging the detailed experimental protocols outlined in this guide, researchers can systematically investigate and validate each step of the pathway. The elucidation of this biosynthetic route will not only contribute to our fundamental understanding of natural product biosynthesis but may also open avenues for the biotechnological production of this and other related bioactive compounds. Further studies are warranted to isolate and characterize the specific enzymes involved and to uncover the regulatory mechanisms governing this intricate biosynthetic process.

References

- 1. researchgate.net [researchgate.net]

- 2. CRISPR/Cas9 mutagenesis against sex pheromone biosynthesis leads to loss of female attractiveness in Spodoptera exigua, an insect pestt | PLOS One [journals.plos.org]

- 3. Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 7-Methyl-Z-tetradecen-1-ol acetate

An In-depth Technical Guide on the Physicochemical Properties of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297)

Introduction

7-Methyl-Z-tetradecen-1-ol acetate, with the IUPAC name [(Z)-7-methyltetradec-8-enyl] acetate, is a fatty acyl derivative that has been identified in various plant sources, including Cinnamomum camphora, Urginea callus cultures, Dalbergia granadillo (rosewood), and Mentha viridis (spearmint).[1][2][3] This compound has garnered interest due to its diverse biological activities, which encompass anticancer, anti-inflammatory, hepatoprotective, antifungal, and antiviral effects.[1] Its structure is characterized by a methyl group at the 7th position and a Z-configured double bond at the 8th position.[1] This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and synthesis protocols for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of 7-Methyl-Z-tetradecen-1-ol acetate are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical and synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₂O₂ | [1][4] |

| Molecular Weight | 268.40 g/mol | [1][4] |

| IUPAC Name | [(Z)-7-methyltetradec-8-enyl] acetate | [1][4] |

| Synonyms | ((Z)-7-methyltetradec-8-enyl) acetate, (8Z)-7-methyl-8-tetradecen-1-yl acetate | [4] |

| Lipophilicity (XLogP) | 6.20 | [1][4] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [5] |

| Solubility | Soluble in alcohol, Insoluble in water | [5] |

Experimental Protocols

Synthesis Methodologies

Several synthetic routes have been developed to produce 7-Methyl-Z-tetradecen-1-ol acetate, each with distinct advantages and challenges.

-

Butyllithium-Mediated Alkylation: A four-step protocol starts with 1-hexyne (B1330390) and 8-bromooctan-1-ol.[1] The process involves the lithiation of the alkyne at -30°C in hexamethylphosphoramide (B148902) (HMPA), followed by alkylation with the bromide. A subsequent hydromagnesiation step ensures Z-selectivity, and the final step is acetylation to yield the target compound.[1]

-

Z-Selective Wittig Coupling: This approach utilizes methyl 8-formyl-octanoate and pentyltriphenylphosphonium bromide in a Wittig reaction mediated by dimsyl anion.[1] The resulting Z-alkene intermediate is then reduced and acetylated to afford the final product.[1]

-

Multi-Step Synthesis from Aleuritic Acid: A longer, ten-step sequence begins with methyl aleuritate.[1] Key steps in this synthesis include ozonolysis, Wittig homologation, and a Cp₂TiCl₂-catalyzed hydromagnesiation to establish the Z-alkene.[1]

Extraction from Natural Sources

Methods for isolating 7-Methyl-Z-tetradecen-1-ol acetate from natural matrices vary in their principles and efficiency.

-

Solvent Extraction: This conventional method involves using polar aprotic solvents like methanol (B129727) or ethyl acetate for 24–48 hours with agitation to extract the compound.[1]

-

Ultrasound-Assisted Extraction (UAE): To enhance extraction yield without causing thermal degradation, UAE can be optimized with parameters such as 40 kHz frequency at 30°C for 20 minutes.[1]

-

Solid-Phase Microextraction (SPME): This technique is ideal for volatile analysis as it minimizes solvent interference. It is typically paired with GC-MS for analysis.[1]

Analytical and Characterization Protocols

Accurate identification and quantification of 7-Methyl-Z-tetradecen-1-ol acetate require sophisticated analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separation and identification. A polar capillary column (e.g., DB-5MS) is used for separation.[1] Analysis is conducted in Electron Ionization (EI) mode at 70 eV, monitoring for the molecular ion peak at m/z 268.[1] The identity of the compound is confirmed by matching its retention index and mass spectrum with spectral libraries like NIST.[1] Characteristic fragments are observed at m/z 43 (base peak), 81, and 110.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for structural elucidation. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) is used to confirm the Z-configuration of the double bond.[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy (< 5 ppm), which is essential for distinguishing between isomers, such as the 7-methyl and 9-methyl derivatives.[1]

Visualizations

The following diagrams illustrate key workflows for the synthesis and analysis of 7-Methyl-Z-tetradecen-1-ol acetate.

Caption: Butyllithium-mediated synthesis workflow.

Caption: Comparison of extraction methodologies.

Caption: Workflow for structural characterization.

References

- 1. 7-Methyl-Z-tetradecen-1-ol acetate | Benchchem [benchchem.com]

- 2. 10-Tetradecen-1-ol, acetate, (Z)- | 35153-16-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 7-Methyl-Z-tetradecen-1-ol acetate | C17H32O2 | CID 5363222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Z)-7-tetradecen-1-yl acetate, 16974-10-0 [thegoodscentscompany.com]

7-Methyl-Z-tetradecen-1-ol Acetate: A Technical Evaluation of its Potential Pheromonal Activity

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Subject: Analysis of 7-Methyl-Z-tetradecen-1-ol Acetate (B1210297) and its classification relative to insect pheromones.

Executive Summary: This technical guide addresses the question of whether 7-Methyl-Z-tetradecen-1-ol acetate functions as a pheromone. Based on a comprehensive review of current scientific literature, there is no evidence to classify 7-Methyl-Z-tetradecen-1-ol acetate as a known insect pheromone . This compound is a naturally occurring fatty acyl derivative found in various plant species and has been studied for its potential therapeutic properties, including anticancer and anti-inflammatory effects.[1] Its structural similarity to known moth pheromones—specifically, a long-chain acetate with a single double bond—is notable and likely the source of inquiry into its pheromonal potential.

This document provides a detailed overview of the compound's known characteristics and outlines the rigorous experimental workflow required to identify and validate a novel pheromone. This guide is intended to serve as a technical resource for researchers investigating new semiochemicals.

Compound Profile: 7-Methyl-Z-tetradecen-1-ol Acetate

7-Methyl-Z-tetradecen-1-ol acetate is a fatty alcohol ester with distinct structural features.[1] While it has been identified in plant extracts from sources such as Cinnamomum camphora and Dalbergia granadillo, its documented biological activities are primarily in the domain of therapeutics, not chemical ecology.[1] A comparative analysis highlights that structurally similar but non-methylated analogues, such as Z-9-tetradecen-1-ol acetate, are established insect pheromones.[1]

Chemical and Physical Properties

A summary of the key quantitative data for 7-Methyl-Z-tetradecen-1-ol acetate is presented below.

| Property | Value | Source |

| IUPAC Name | [(Z)-7-methyltetradec-8-enyl] acetate | PubChem[2] |

| Molecular Formula | C₁₇H₃₂O₂ | PubChem[2] |

| Molecular Weight | 268.4 g/mol | PubChem[2] |

| Exact Mass | 268.240230259 Da | PubChem[2] |

| XlogP (Lipophilicity) | 6.2 | PubChem[2] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[2] |

| InChI Key | IUOFQMYQDUARQU-RAXLEYEMSA-N | Benchchem[1] |

Standardized Workflow for Pheromone Identification and Validation

To determine if a novel compound like 7-Methyl-Z-tetradecen-1-ol acetate possesses pheromonal activity, a multi-stage experimental protocol is required. This process moves from initial detection of olfactory response to definitive behavioral validation in field settings. The logical flow of this process is depicted below.

Detailed Experimental Protocols

The following sections detail the methodologies for the key experiments outlined in the workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the chemical constituents of volatile samples collected from the target insect.

Protocol:

-

Sample Preparation: Volatiles are collected from the insect (e.g., from the pheromone gland of a female moth) using methods like Solid Phase Microextraction (SPME) or solvent extraction of excised glands.

-

Injection: The prepared sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample travels through a capillary column (e.g., DB-5ms). Components are separated based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up (e.g., from 60°C to 280°C) to facilitate separation.

-

Mass Spectrometry: As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each compound.

-

Identification: The resulting mass spectra are compared against a spectral library (e.g., NIST) to identify the compounds. Retention times are compared with those of authentic standards for confirmation.

Electroantennography (EAG)

Objective: To determine which of the separated compounds from a GC effluent elicit an electrical response in an insect's antenna. This is a crucial step to screen for biologically active compounds.

Protocol:

-

Antenna Preparation: An antenna is carefully excised from a live insect. The tip and base of the antenna are placed into two glass capillary electrodes containing a conductive saline solution (e.g., 0.1 M KCl).

-

GC-EAD Setup: The effluent from the GC column is split. One portion goes to the standard detector (e.g., a Flame Ionization Detector - FID), and the other is directed over the prepared antenna in a stream of humidified air.

-

Data Acquisition: The potential difference between the two electrodes on the antenna is measured by a high-impedance DC amplifier. As an olfactorily active compound passes over the antenna, it causes a depolarization of the olfactory receptor neurons, resulting in a measurable voltage drop (the EAG response).

-

Analysis: The EAG signal is recorded simultaneously with the FID signal. Peaks in the FID chromatogram that correspond in time with a significant EAG response are identified as biologically active and warrant further investigation.

The diagram below illustrates the typical workflow for a GC-EAD experiment.

Behavioral Assays

Objective: To confirm that the candidate compound elicits a specific, repeatable behavioral response (e.g., upwind flight, mating attempts) in a controlled environment.

Protocol:

-

Stimulus Preparation: The synthetically produced candidate compound is diluted to various concentrations in a solvent like hexane. A small amount is applied to a dispenser (e.g., a rubber septum or filter paper). A solvent-only dispenser serves as the negative control.

-

Wind Tunnel Setup: A wind tunnel provides a laminar airflow at a controlled speed. The dispenser is placed at the upwind end.

-

Insect Release: The target insect (e.g., a male moth) is released onto a platform at the downwind end of the tunnel.

-

Observation: The insect's behavior is observed and scored. Key behaviors include taking flight, oriented upwind flight towards the source, and close-range behaviors like landing on the source and attempting to copulate.

-

Data Analysis: The percentage of insects exhibiting these behaviors in response to the test compound is compared to the response to the control. A statistically significant increase in attraction behavior indicates a positive result.

Conclusion

While 7-Methyl-Z-tetradecen-1-ol acetate shares structural motifs with known insect pheromones, the current body of scientific evidence does not support its classification as such. It is recognized for its presence in various plants and its potential therapeutic bioactivities.[1] For any compound to be confirmed as a pheromone, it must be subjected to the rigorous, multi-step validation process detailed in this guide, progressing from chemical identification and electrophysiological screening to conclusive behavioral and field trials. Researchers investigating novel semiochemicals should employ this workflow to ensure robust and verifiable identification.

References

Unraveling the Enigmatic Role of 7-Methyl-Z-tetradecen-1-ol Acetate in Plant Defense: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide delves into the current scientific understanding of 7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a compound with a well-established role as an insect pheromone and a potential, yet largely unexplored, function in plant defense mechanisms. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing existing data, proposing experimental frameworks, and identifying key areas for future investigation.

Introduction: The Scent of Communication

Plants, though seemingly passive, engage in complex chemical communication with their environment. In response to threats such as herbivory, they release a diverse array of volatile organic compounds (VOCs). These herbivore-induced plant volatiles (HIPVs) serve multiple defensive purposes: they can directly deter herbivores, attract the natural enemies of these herbivores (a phenomenon known as "indirect defense"), and even signal danger to neighboring plants, priming their defenses.[1][2][3][4]

Among the vast lexicon of chemical signals, 7-Methyl-Z-tetradecen-1-ol acetate emerges as a molecule of interest. While extensively documented as a potent sex pheromone in various insect species, its presence in certain plant species hints at a deeper, dual role in tritrophic interactions. This guide explores the knowns and unknowns of this compound, bridging the gap between its established function in entomology and its hypothetical role in plant defense.

Chemical Profile of 7-Methyl-Z-tetradecen-1-ol Acetate

7-Methyl-Z-tetradecen-1-ol acetate is a fatty acyl derivative with the molecular formula C₁₇H₃₂O₂.[5][6] Its structure is characterized by a 14-carbon chain with a methyl group at the seventh carbon and a cis (Z) double bond at the eighth position, terminating in an acetate ester group.[5]

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₂O₂ | [5][6] |

| Molecular Weight | 268.4 g/mol | [5][6] |

| IUPAC Name | [(Z)-7-methyltetradec-8-enyl] acetate | [5][6] |

| InChI Key | IUOFQMYQDUARQU-RAXLEYEMSA-N | [5][6] |

Established Role as an Insect Pheromone

The primary and well-documented biological function of 7-Methyl-Z-tetradecen-1-ol acetate is as a semiochemical, specifically an insect pheromone. Pheromones are chemical signals that trigger a natural response in another member of the same species. This compound is a key component of the sex pheromone blend for several moth species, playing a crucial role in mate location and reproductive success. The specificity of its structure, including the position of the methyl group and the stereochemistry of the double bond, is critical for its activity.

| Insect Species | Role of 7-Methyl-Z-tetradecen-1-ol Acetate |

| Spodoptera frugiperda (Fall Armyworm) | Component of female sex pheromone blend that attracts males. |

| Holcocerus hippophaecolus (Sandthorn Carpenterworm) | Identified as a sex pheromone component. |

| Planotortrix excessana (Greenheaded Leafroller) | Component of the sex pheromone. |

Presence in Plants: An Underexplored Frontier

Despite its well-established role in insect communication, 7-Methyl-Z-tetradecen-1-ol acetate has been identified in the extracts of several plant species.[5] This discovery raises pivotal questions about its origin and function within the plant. Is it synthesized by the plant itself, or is it of microbial origin? Does its presence serve a purpose in the plant's life cycle or defense?

Known Plant Sources:

-

Cinnamomum camphora (Camphor tree)[5]

-

Dalbergia granadillo (Rosewood)[5]

-

Mentha viridis (Spearmint)

-

Urginea callus cultures[5]

The identification of this compound in plants, albeit in a limited number of studies, opens the door to the hypothesis that it may play a role in plant defense. Its structural similarity to other known fatty acid-derived plant signaling molecules supports this possibility.

A Hypothetical Role in Plant Defense

While direct evidence is currently lacking, we can hypothesize a potential role for 7-Methyl-Z-tetradecen-1-ol acetate in plant defense based on the established principles of herbivore-induced plant volatiles (HIPVs).

Potential Functions:

-

Indirect Defense: The compound could act as a synomone, a chemical signal that benefits both the emitter (the plant) and the receiver (a natural enemy of the herbivore). By attracting parasitic wasps or predatory insects that prey on the attacking herbivores, the plant can effectively outsource its defense.

-

Direct Defense: It may act as a direct deterrent to certain herbivores, repelling them from feeding or laying eggs on the plant.

-

Plant-Plant Signaling: Like other HIPVs, it could serve as an airborne signal to neighboring plants, warning them of an impending threat and triggering their defense responses.

-

Priming: The compound might "prime" the defenses of the emitting plant or its neighbors, leading to a faster and stronger response upon subsequent attack.

The following diagram illustrates a hypothetical signaling pathway for the involvement of 7-Methyl-Z-tetradecen-1-ol acetate in plant defense, based on general HIPV pathways.

Caption: Hypothetical signaling cascade for the production and release of 7-Methyl-Z-tetradecen-1-ol acetate in response to herbivory.

Proposed Experimental Protocols

To elucidate the role of 7-Methyl-Z-tetradecen-1-ol acetate in plant defense, a series of targeted experiments are required. The following protocols provide a framework for such investigations.

Protocol 1: Induction and Collection of Volatiles

Objective: To determine if the emission of 7-Methyl-Z-tetradecen-1-ol acetate is induced by herbivory.

Methodology:

-

Plant Material: Utilize one of the plant species in which the compound has been previously identified (e.g., Mentha viridis).

-

Herbivore Treatment: Introduce a generalist herbivore (e.g., Spodoptera littoralis larvae) to a set of plants.

-

Control Groups: Maintain a set of undamaged control plants and a set of mechanically damaged plants (to distinguish between wounding and herbivore-specific cues).

-

Volatile Collection: Enclose individual plants in a volatile collection chamber (e.g., a glass dome) and draw air through a sorbent trap (e.g., Tenax TA) for a defined period.

-

Analysis: Analyze the collected volatiles using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 7-Methyl-Z-tetradecen-1-ol acetate.

-

Data Comparison: Statistically compare the emission rates of the compound between the different treatment groups.

Protocol 2: Olfactometry Bioassays

Objective: To assess the behavioral response of insects to 7-Methyl-Z-tetradecen-1-ol acetate.

Methodology:

-

Test Insects: Select a relevant herbivore and its natural enemy (e.g., a parasitic wasp).

-

Olfactometer Setup: Use a Y-tube olfactometer, which provides the insect with a choice between two air streams.

-

Odor Sources:

-

Arm 1: Purified air (control).

-

Arm 2: Purified air containing a known concentration of synthetic 7-Methyl-Z-tetradecen-1-ol acetate.

-

-

Bioassay: Release individual insects at the base of the Y-tube and record their choice of arm.

-

Data Analysis: Use a chi-squared test to determine if there is a significant preference for the arm containing the compound.

The following diagram illustrates the experimental workflow for investigating the role of 7-Methyl-Z-tetradecen-1-ol acetate.

Caption: A workflow for the experimental validation of 7-Methyl-Z-tetradecen-1-ol acetate's role in plant defense.

Future Directions and Conclusion

The study of 7-Methyl-Z-tetradecen-1-ol acetate is at an exciting crossroads. While its identity as an insect pheromone is secure, its function within plants remains a compelling mystery. The presence of this compound in plant tissues provides a strong rationale for investigating its potential role in plant defense.

Future research should focus on:

-

Biosynthetic Pathways: Elucidating the biosynthetic pathway of 7-Methyl-Z-tetradecen-1-ol acetate in plants to confirm its endogenous origin.

-

Gene Expression Studies: Identifying and characterizing the genes involved in its production and how their expression is regulated by herbivory.

-

Field Studies: Conducting field experiments to validate the ecological relevance of this compound in natural settings.

-

Broader Screening: Screening a wider range of plant species for the presence of this compound to understand its distribution in the plant kingdom.

References

- 1. Emission of herbivore-induced volatiles in absence of a herbivore--response of Zea mays to green leaf volatiles and terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Volatile emissions from an odorous plant in response to herbivory and methyl jasmonate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emission of Volatile Organic Compounds After Herbivory from Trifolium pratense (L.) Under Laboratory and Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Methyl-Z-tetradecen-1-ol acetate | C17H32O2 | CID 5363222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BayCEER: Chemical diversity in tritrophic interactions - when things get complex [bayceer.uni-bayreuth.de]

- 6. (Z)-9-tetradecen-1-ol acetate [ouci.dntb.gov.ua]

Pharmacological Potential of 7-Methyl-Z-tetradecen-1-ol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-Z-tetradecen-1-ol acetate (B1210297) is a fatty acyl derivative that has been identified in a variety of natural sources, including several plant species and as a semiochemical in insects. While its role in chemical ecology is established, emerging information suggests a broader pharmacological potential, with reports of anticancer, anti-inflammatory, hepatoprotective, antifungal, and antiviral activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its pharmacological activities, underlying mechanisms, and the experimental methodologies used for its evaluation. It is important to note that while various bioactivities have been ascribed to this compound, detailed primary research studies validating these effects are not extensively available in peer-reviewed literature. This guide, therefore, synthesizes the existing information and presents general experimental protocols relevant to the assessment of its claimed pharmacological potential.

Chemical and Physical Properties

7-Methyl-Z-tetradecen-1-ol acetate is a long-chain fatty alcohol ester with a methyl group at the 7th position and a cis-double bond at the 8th position.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [(Z)-7-methyltetradec-8-enyl] acetate | [1][2] |

| Molecular Formula | C₁₇H₃₂O₂ | [1][2] |

| Molecular Weight | 268.40 g/mol | [1][2] |

| XlogP | 6.20 | [1][2] |

| InChI Key | IUOFQMYQDUARQU-RAXLEYEMSA-N | [1] |

| Canonical SMILES | CCCCC/C=C\C(C)CCCCCCOC(=O)C | [1] |

Natural Occurrence

7-Methyl-Z-tetradecen-1-ol acetate has been identified in a range of plant species. The table below lists the natural sources where its presence has been reported.

| Plant Species | Part of Plant | Reference |

| Cinnamomum camphora | Methanolic extracts | [1] |

| Urginea callus cultures | Callus cultures | [1] |

| Dalbergia granadillo (Rosewood) | - | [1] |

| Mentha viridis (Spearmint) | Methanolic extracts | [3] |

Reported Pharmacological Activities

While primarily known as an insect pheromone, 7-Methyl-Z-tetradecen-1-ol acetate has been reported to possess a spectrum of pharmacological activities.[1] It is crucial to underscore that these claims are predominantly from sources that are not primary research articles, and further validation through detailed, peer-reviewed studies is required.

Anticancer Activity

It has been reported that 7-Methyl-Z-tetradecen-1-ol acetate inhibits kinase activity in lung and cervical cancer cells.[1]

Anti-inflammatory and Hepatoprotective Effects

The purported anti-inflammatory and hepatoprotective activities are attributed to its interaction with the nuclear factor erythroid 2-related factor 2 (Nrf2) and lipoxin A4 receptors.[1]

Antifungal Activity

A moderate antifungal action has been reported against Fusarium oxysporum and Alternaria alternata, with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL.[1]

Antiviral Activity

Antiviral effects have also been mentioned, although the specific viruses targeted and the mechanism of action are not detailed in the available literature.[1]

Experimental Protocols for Pharmacological Evaluation

Detailed experimental protocols for the evaluation of 7-Methyl-Z-tetradecen-1-ol acetate are not extensively published. However, this section outlines standard methodologies that would be employed to investigate its claimed bioactivities.

General Workflow for Bioactivity Screening of Natural Products

The following diagram illustrates a typical workflow for the screening and validation of bioactive compounds from natural sources.

Caption: A generalized workflow for natural product drug discovery.

Anticancer Activity Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of 7-Methyl-Z-tetradecen-1-ol acetate and incubated for 24-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.

Anti-inflammatory Activity Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Cells

This assay measures the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with different concentrations of 7-Methyl-Z-tetradecen-1-ol acetate for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: The cell culture supernatant is mixed with Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Antifungal Activity Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an agent.

-

Fungal Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Fusarium oxysporum) is prepared.

-

Serial Dilution: 7-Methyl-Z-tetradecen-1-ol acetate is serially diluted in a 96-well plate containing broth medium.

-

Inoculation: The fungal inoculum is added to each well.

-

Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Potential Mechanisms of Action

The precise molecular mechanisms of 7-Methyl-Z-tetradecen-1-ol acetate are not well-elucidated. However, based on the reported activities, some putative signaling pathways can be hypothesized.

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway for the anti-inflammatory effects, which would require experimental validation for this specific compound.

Caption: A hypothetical anti-inflammatory signaling pathway.

Summary of Quantitative Data

The available quantitative data for the pharmacological activities of 7-Methyl-Z-tetradecen-1-ol acetate is limited. The table below summarizes the reported data.

| Activity | Assay/Model | Result | Source |

| Antifungal | Broth Microdilution | MIC: 100 µg/mL against Fusarium oxysporum and Alternaria alternata | [1] |

Conclusion and Future Directions

7-Methyl-Z-tetradecen-1-ol acetate presents an interesting profile as a natural compound with potential pharmacological applications beyond its role as a semiochemical. The reported anticancer, anti-inflammatory, hepatoprotective, and antifungal activities warrant further investigation. However, there is a clear need for primary, peer-reviewed research to validate these claims and to elucidate the underlying mechanisms of action.

Future research should focus on:

-

Isolation and purification of the compound from its natural sources in sufficient quantities for rigorous pharmacological testing.

-

Systematic in vitro screening against a panel of cancer cell lines, inflammatory models, and microbial strains to confirm and quantify its bioactivities.

-

Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by the compound.

-

In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

The development of this compound as a potential therapeutic agent will depend on the successful validation of its reported bioactivities through robust scientific investigation. This guide serves as a foundational resource for researchers embarking on the further exploration of the pharmacological potential of 7-Methyl-Z-tetradecen-1-ol acetate.

References

Unraveling the Therapeutic Potential of 7-Methyl-Z-tetradecen-1-ol Acetate: A Review of Its Anticancer and Anti-inflammatory Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-Z-tetradecen-1-ol acetate (B1210297), a fatty acyl derivative with the IUPAC name [(Z)-7-methyltetradec-8-enyl] acetate, has been identified in various natural sources, including Cinnamomum camphora, Urginea callus cultures, Dalbergia granadillo, and Mentha viridis.[1][2] Emerging evidence suggests its potential as a therapeutic agent, with reports highlighting its anticancer, anti-inflammatory, hepatoprotective, antifungal, and antiviral properties.[1] This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the anticancer and anti-inflammatory activities of this compound, with a focus on available data, general experimental approaches, and putative mechanisms of action.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₂O₂ | [1][3] |

| Molecular Weight | 268.40 g/mol | [1] |

| IUPAC Name | [(Z)-7-methyltetradec-8-enyl] acetate | [3] |

Anticancer Activity

Putative Mechanism of Action

The primary proposed mechanism for its anticancer effect is the inhibition of kinase activity .[1] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their inhibition is a common strategy in cancer therapy. The specific kinases targeted by 7-Methyl-Z-tetradecen-1-ol acetate have not yet been elucidated.

Caption: Putative Anticancer Mechanism of Action.

Suggested Experimental Protocols

For researchers interested in investigating the anticancer effects of 7-Methyl-Z-tetradecen-1-ol acetate, the following standard assays are recommended:

-

Cytotoxicity Assays (e.g., MTT Assay): To determine the concentration-dependent inhibitory effect of the compound on the proliferation of various cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer).[1]

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 7-Methyl-Z-tetradecen-1-ol acetate for 24, 48, and 72 hours.

-

Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

-

-

Apoptosis Assays (e.g., Flow Cytometry with Annexin V/Propidium Iodide Staining): To determine if the compound induces programmed cell death.

-

Western Blot Analysis: To investigate the effect of the compound on the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., caspases, Bcl-2 family proteins).[1]

Caption: General Experimental Workflow for Anticancer Evaluation.

Anti-inflammatory Activity

7-Methyl-Z-tetradecen-1-ol acetate has also been reported to possess anti-inflammatory properties. This activity is attributed to its interaction with key regulatory pathways in the inflammatory response.[1] As with its anticancer effects, specific quantitative data from peer-reviewed studies on the pure compound are currently lacking.

Putative Mechanism of Action

The proposed anti-inflammatory mechanisms of 7-Methyl-Z-tetradecen-1-ol acetate involve the modulation of:

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Activation of the Nrf2 pathway can help to resolve inflammation.

-

Lipoxin A4 (LXA4) receptors: Lipoxins are endogenous lipid mediators that play a crucial role in the resolution of inflammation. Activation of LXA4 receptors can inhibit neutrophil recruitment and promote the clearance of apoptotic cells.[1]

Caption: Putative Anti-inflammatory Mechanisms.

Suggested Experimental Protocols

To validate and quantify the anti-inflammatory activity of 7-Methyl-Z-tetradecen-1-ol acetate, the following experimental approaches are recommended:

-

Inhibition of Pro-inflammatory Mediators (e.g., ELISA): To measure the compound's ability to reduce the production of pro-inflammatory cytokines and enzymes in stimulated immune cells.[1]

-

Methodology:

-

Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

-

Co-treat the cells with various concentrations of 7-Methyl-Z-tetradecen-1-ol acetate.

-

After an appropriate incubation period, collect the cell culture supernatant.

-

Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and to assess the inhibition of enzymes like Cyclooxygenase-2 (COX-2).[1]

-

Determine the concentration at which the compound inhibits the production of these mediators by 50% (IC50).

-

-

-

Nrf2 Activation Assays: To confirm the activation of the Nrf2 pathway, techniques such as Western blotting for Nrf2 nuclear translocation or reporter gene assays can be employed.

Conclusion and Future Directions